molecular formula C22H31N3O B5110698 N-1-adamantyl-4-benzyl-1-piperazinecarboxamide

N-1-adamantyl-4-benzyl-1-piperazinecarboxamide

Cat. No. B5110698
M. Wt: 353.5 g/mol
InChI Key: KJDOSRYZKHEEQA-UHFFFAOYSA-N
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Description

N-1-adamantyl-4-benzyl-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that has been studied for its potential therapeutic applications. This compound is also known by its chemical name, ABP-700.

Mechanism of Action

The mechanism of action of N-1-adamantyl-4-benzyl-1-piperazinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties in vitro. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer development. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-adamantyl-4-benzyl-1-piperazinecarboxamide in lab experiments is that it exhibits potent anti-inflammatory and anti-cancer properties. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of N-1-adamantyl-4-benzyl-1-piperazinecarboxamide. One potential direction is to investigate its use as a therapeutic agent for inflammatory bowel disease. Another potential direction is to investigate its use as a treatment for cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-1-adamantyl-4-benzyl-1-piperazinecarboxamide involves the reaction between 1-adamantylamine and benzylpiperazine in the presence of acetic anhydride and a catalyst. The resulting compound is then purified through recrystallization.

Scientific Research Applications

N-1-adamantyl-4-benzyl-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of science. It has been shown to exhibit anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease. Additionally, this compound has been investigated for its potential use in treating cancer and neurological disorders.

properties

IUPAC Name

N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c26-21(23-22-13-18-10-19(14-22)12-20(11-18)15-22)25-8-6-24(7-9-25)16-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDOSRYZKHEEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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